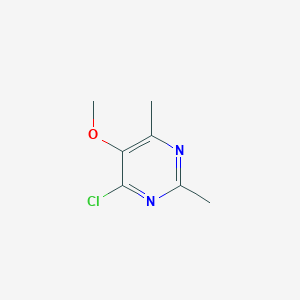

4-Chloro-5-methoxy-2,6-dimethylpyrimidine

Description

The exact mass of the compound this compound is 172.0403406 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methoxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(11-3)7(8)10-5(2)9-4/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUFZLUXHNPYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743763 | |

| Record name | 4-Chloro-5-methoxy-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286784-01-7 | |

| Record name | 4-Chloro-5-methoxy-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methoxy 2,6 Dimethylpyrimidine and Its Derivatives

Synthetic Routes for 4-Chloro-5-methoxy-2,6-dimethylpyrimidine

The synthesis of this compound can be strategically approached through a multi-step process commencing with the construction of the core pyrimidine (B1678525) ring, followed by targeted functionalization. A plausible and efficient synthetic pathway initiates from readily available starting materials and proceeds through key intermediates.

One logical precursor for the pyrimidine ring is 2,6-dimethylpyrimidin-4-ol . This intermediate can be synthesized through the condensation of ethyl acetoacetate (B1235776) with acetamidine. The subsequent step involves the chlorination of the hydroxyl group at the C4 position. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding 4-chloro-2,6-dimethylpyrimidine .

The crucial introduction of the methoxy (B1213986) group at the C5 position represents the final key step. This is accomplished via an electrophilic aromatic substitution reaction. Due to the electron-donating nature of the existing methyl and chloro substituents, the C5 position is activated towards electrophilic attack. Methoxylation can be achieved using a suitable methoxylating agent, such as N-methoxymethyl-N-trimethylsilylacetamide, in the presence of a Lewis acid catalyst. This sequence of reactions provides a reliable route to the target compound, this compound.

Derivatization Strategies of the Pyrimidine Core

The presence of a reactive chloro group and an activating methoxy group on the pyrimidine ring of this compound opens up a plethora of possibilities for further derivatization. These transformations are pivotal for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative chlorine atom, makes the C4 position highly susceptible to nucleophilic attack. This reactivity is the basis for a variety of useful chemical transformations.

The chlorine atom at the C4 position is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of various functional groups.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For instance, reaction with primary or secondary amines leads to the formation of the corresponding 4-amino-5-methoxy-2,6-dimethylpyrimidine derivatives. Similarly, treatment with alkoxides or thiolates results in the synthesis of 4-alkoxy- or 4-alkylthio-5-methoxy-2,6-dimethylpyrimidines, respectively. The reaction conditions for these substitutions are generally mild, often proceeding at room temperature or with gentle heating in the presence of a base to neutralize the liberated HCl.

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | 4-(R¹R²N)-5-methoxy-2,6-dimethylpyrimidine | Inert solvent (e.g., THF, DMF), often with a non-nucleophilic base (e.g., Et₃N, DIPEA) |

| Alkoxide (R³O⁻) | 4-(R³O)-5-methoxy-2,6-dimethylpyrimidine | Corresponding alcohol as solvent, or an inert solvent with a strong base (e.g., NaH) |

| Thiolate (R⁴S⁻) | 4-(R⁴S)-5-methoxy-2,6-dimethylpyrimidine | Inert solvent (e.g., DMF, DMSO), often with a base to generate the thiolate in situ |

While the methoxy group at the C5 position is generally less reactive than the C4-chloro substituent, it can undergo certain transformations under specific conditions. Cleavage of the methyl ether to yield the corresponding 5-hydroxypyrimidine (B18772) derivative can be achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation provides a handle for further functionalization at the C5 position.

The nitrogen atoms of the pyrimidine ring, although less basic than those in pyridine, can undergo alkylation and acylation reactions. acs.org These reactions typically occur at the N1 or N3 position. Alkylation can be performed using alkyl halides or other electrophilic alkylating agents. Acylation, the introduction of an acyl group, can be achieved using acyl chlorides or anhydrides, often in the presence of a base. rsc.org The regioselectivity of these reactions can be influenced by the steric and electronic properties of the substituents on the pyrimidine ring.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and chloropyrimidines are excellent substrates for these transformations. researchgate.net The C4-Cl bond of this compound can readily participate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include the Suzuki, Stille, and Sonogashira couplings. In a Suzuki coupling, the chloropyrimidine is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov This methodology is particularly powerful for the synthesis of biaryl compounds. The Stille coupling involves the reaction with an organotin compound, while the Sonogashira coupling utilizes a terminal alkyne to introduce an alkynyl group at the C4 position. These reactions significantly expand the synthetic utility of this compound, allowing for the construction of highly functionalized pyrimidine derivatives.

| Coupling Reaction | Coupling Partner | Product Type | Typical Catalyst/Conditions |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | 4-Aryl/Alkyl-5-methoxy-2,6-dimethylpyrimidine | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) |

| Stille Coupling | Organotin compound (e.g., R-Sn(Bu)₃) | 4-Aryl/Alkyl/Vinyl-5-methoxy-2,6-dimethylpyrimidine | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 4-Alkynyl-5-methoxy-2,6-dimethylpyrimidine | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N) |

Functional Group Interconversions

The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride by a variety of nucleophiles, providing a straightforward method for functional group interconversion.

Examples from related pyrimidine systems include:

Amination: The chloro group can be displaced by primary or secondary amines to form aminopyrimidines. This is a common strategy in the synthesis of biologically active molecules. nih.gov

Thiolation: Reaction with thiols or their corresponding salts can introduce thioether linkages. For instance, treatment of a chloropyrimidine with thioalkyl groups has been reported. researchgate.net

Alkoxylation: While the target molecule already possesses a methoxy group, the chloro group could potentially be displaced by other alkoxides to introduce different ether functionalities.

These interconversions are fundamental in diversifying the pyrimidine core for various applications, including medicinal chemistry. beilstein-journals.org The synthesis of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts from the corresponding 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) highlights the reactivity of the ring nitrogens in the presence of acids. nih.gov

Mechanistic Investigations of Synthesis Pathways

Detailed mechanistic investigations for the synthesis of this compound are not specifically available. However, the synthesis of a closely related compound, 5-methoxy-4,6-dichloropyrimidine, has been described in the patent literature. google.com This synthesis involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium using phosphorus trichloride. The mechanism likely involves the conversion of the hydroxyl groups into better leaving groups by the phosphorus reagent, followed by nucleophilic attack by chloride.

For the palladium-catalyzed reactions discussed, the mechanisms are generally well-understood. The Suzuki-Miyaura reaction cycle is a classic example in organometallic chemistry. harvard.edu Studies on related systems have sometimes revealed interesting mechanistic details, such as additional chelation effects from adjacent functional groups that can influence the reaction's selectivity. nih.gov In the absence of specific studies on this compound, these general principles and findings from similar structures provide the primary basis for understanding its chemical behavior.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular structure.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 4-Chloro-5-methoxy-2,6-dimethylpyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups and the methoxy (B1213986) group. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the pyrimidine (B1678525) ring, as well as the electron-donating effect of the methoxy group.

Interactive Data Table: ¹H NMR Spectral Data (Note: The following table is based on predicted values as experimental data is not readily available in public domains.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | 2-CH₃ |

| Data not available | Data not available | Data not available | 6-CH₃ |

| Data not available | Data not available | Data not available | 5-OCH₃ |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrimidine ring are expected to be in the aromatic region, with their precise locations influenced by the substituents. The carbons of the methyl and methoxy groups will appear in the aliphatic region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data (Note: The following table is based on predicted values as experimental data is not readily available in public domains.)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 |

| Data not available | C4 |

| Data not available | C5 |

| Data not available | C6 |

| Data not available | 2-CH₃ |

| Data not available | 6-CH₃ |

| Data not available | 5-OCH₃ |

Vibrational Spectroscopy for Molecular Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the methyl and methoxy groups, C-N and C=N stretching vibrations of the pyrimidine ring, C-O stretching of the methoxy group, and the C-Cl stretching vibration.

Interactive Data Table: FT-IR Spectral Data (Note: The following table is based on predicted values as experimental data is not readily available in public domains.)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | C-H stretch (methyl) |

| Data not available | C-H stretch (methoxy) |

| Data not available | C=N stretch (pyrimidine ring) |

| Data not available | C-N stretch (pyrimidine ring) |

| Data not available | C-O stretch (methoxy) |

| Data not available | C-Cl stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the vibrations of the pyrimidine ring and the carbon-carbon bonds.

Interactive Data Table: Raman Spectral Data (Note: The following table is based on predicted values as experimental data is not readily available in public domains.)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | Pyrimidine ring breathing |

| Data not available | C-C stretch |

| Data not available | CH₃ symmetric stretch |

| Data not available | C-Cl symmetric stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the conjugated system within the molecule. The pyrimidine ring in this compound constitutes a chromophore that is expected to exhibit absorption in the UV region. The substituents on the ring will influence the energy of the electronic transitions and thus the λmax value.

Interactive Data Table: UV-Vis Spectral Data (Note: The following table is based on predicted values as experimental data is not readily available in public domains.)

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| Data not available | Data not available | Data not available | π → π |

| Data not available | Data not available | Data not available | n → π |

Despite a comprehensive search for scholarly articles and scientific data, specific experimental high-resolution mass spectrometry (HRMS) data for the chemical compound this compound could not be located. While general principles of mass spectrometry and data for related pyrimidine compounds are available, the detailed research findings necessary to fulfill the user's request for an in-depth article on this specific molecule, including precise mass-to-charge ratios and elemental composition analysis, are not present in the available literature.

Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the outlined structure. The necessary data for the "" section, specifically subsection 2.4 on "High-Resolution Mass Spectrometry for Molecular Confirmation," is absent from the public domain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Optimization

DFT calculations serve as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the ground-state electronic structure of molecules. The process of structural optimization, or geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule.

Geometric Parameter Analysis

A detailed geometric parameter analysis for 4-Chloro-5-methoxy-2,6-dimethylpyrimidine would involve the determination of key bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of the molecule. For instance, analysis of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine, through X-ray crystallography has provided precise measurements of its bond lengths and angles, revealing the planarity of the pyrimidine (B1678525) ring. Similar computational analysis on this compound would be necessary to understand the influence of the additional methyl and methoxy (B1213986) substituents on the pyrimidine core's geometry.

Table 1: Hypothetical Data Table of Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N1 | N/A | N1-C2-N3 | N/A |

| C2-C(CH3) | N/A | C2-N3-C4 | N/A |

| N3-C4 | N/A | N3-C4-C5 | N/A |

| C4-Cl | N/A | Cl-C4-C5 | N/A |

| C4-C5 | N/A | C4-C5-C6 | N/A |

| C5-O(OCH3) | N/A | C4-C5-O | N/A |

| C5-C6 | N/A | C5-C6-N1 | N/A |

| C6-N1 | N/A | C5-C6-C(CH3) | N/A |

| C6-C(CH3) | N/A | N1-C6-C(CH3) | N/A |

This table is for illustrative purposes only. No computational data for these parameters could be located for this compound.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. This theoretical spectrum can be compared with experimental data to aid in the assignment of spectral bands. Without dedicated computational studies, the vibrational modes of this compound remain uncharacterized.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energies and spatial distributions of these orbitals are crucial for predicting how a molecule will interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that a molecule is more reactive. The precise HOMO-LUMO energy gap for this compound has not been reported in the scientific literature.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

This table is for illustrative purposes only. No computational data for these parameters could be located for this compound.

The distribution of the HOMO and LUMO across the molecular framework can reveal potential pathways for intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this can lead to a significant redistribution of electron density, creating a charge-separated excited state. Analysis of the orbital compositions would be necessary to determine if such ICT mechanisms are significant in this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule. This visual representation helps in understanding the electrophilic and nucleophilic sites of a molecule, which are crucial for predicting its reactivity and intermolecular interactions. The MEP map is color-coded, where red typically indicates regions of high electron density (electronegative or nucleophilic sites) and blue represents areas of low electron density (electropositive or electrophilic sites). Green and yellow denote regions with intermediate electrostatic potential.

For this compound, an MEP analysis would likely reveal the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group as regions of high electron density (red or yellow). Conversely, the hydrogen atoms of the methyl groups would be expected to show a more positive potential (blue). The chlorine atom would also contribute significantly to the electrostatic potential distribution. Understanding these sites is fundamental for predicting how the molecule might interact with biological targets or other chemical species.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties and reactivity. These descriptors are calculated using methods like Density Functional Theory (DFT). Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the specific values of these descriptors would provide quantitative insights into its kinetic stability and chemical reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

| Descriptor | Value | Unit |

| HOMO Energy | - | eV |

| LUMO Energy | - | eV |

| HOMO-LUMO Gap | - | eV |

| Ionization Potential | - | eV |

| Electron Affinity | - | eV |

| Electronegativity (χ) | - | eV |

| Chemical Hardness (η) | - | eV |

| Chemical Softness (S) | - | eV⁻¹ |

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is influenced by its size, shape, and charge. It is an important parameter in ion mobility-mass spectrometry (IM-MS) that aids in the identification and characterization of compounds. CCS values can be predicted using computational methods that often employ machine learning algorithms trained on large datasets of experimentally determined CCS values. These prediction models use various molecular descriptors to estimate the CCS value for a given ion.

For this compound, predicted CCS values would be calculated for different adduct ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. These theoretical values could then be compared with experimental data to increase confidence in its identification in complex samples. The accuracy of these predictions depends heavily on the robustness of the prediction model and the similarity of the target molecule to the compounds in the training dataset.

Table 2: Hypothetical Predicted Collision Cross Section (CCS) Values for this compound Adducts (Note: The following data is illustrative and not based on published experimental or computational results.)

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | - |

| [M+Na]⁺ | - |

| [M+K]⁺ | - |

Structure Activity Relationship Sar Studies of Pyrimidine Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For pyrimidine (B1678525) derivatives, several key features are consistently identified as crucial for their biological activity.

The pyrimidine ring itself serves as a core scaffold. The two nitrogen atoms at positions 1 and 3 are critical pharmacophoric features. They can act as hydrogen bond acceptors, interacting with amino acid residues in the active site of target proteins, such as kinases. nih.govresearchgate.net This hydrogen bonding capability is often essential for anchoring the molecule in the correct orientation for effective binding.

Key pharmacophoric features often identified in active pyrimidine derivatives include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring are primary hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Substituents, such as amino groups, can be introduced to act as hydrogen bond donors. nih.gov

Hydrophobic Regions: Aromatic or aliphatic substituents attached to the core contribute to hydrophobic interactions, enhancing binding affinity. nih.gov

Aromatic Rings: Phenyl or other aromatic groups attached to the pyrimidine can engage in π–π stacking interactions with aromatic residues in the target's binding pocket. nih.gov

In the context of 4-Chloro-5-methoxy-2,6-dimethylpyrimidine, the chlorine atom at the 4-position is a particularly important feature. It serves as a reactive handle for synthetic modification, allowing for the introduction of a wide variety of substituents to probe the SAR. acs.org This position is often targeted for nucleophilic substitution to create libraries of analogues with diverse functionalities. The methoxy (B1213986) group at C5 and the methyl groups at C2 and C6 contribute to the molecule's lipophilicity and steric profile, influencing its fit within a binding pocket.

Pharmacophore models for various pyrimidine-based inhibitors, such as those targeting BCR-ABL tyrosine kinase or phosphodiesterase 4B (PDE4B), consistently highlight the importance of the pyrimidine nitrogens as hydrogen bond acceptors and the necessity of specific hydrophobic and aromatic features arranged in a precise three-dimensional geometry. nih.govnih.gov

Impact of Substituent Effects on Biological Profiles

The Role of the Chloro Group: The chlorine atom at the C4 position, as seen in this compound, is an electron-withdrawing group that influences the electron density of the pyrimidine ring. More importantly, it is a key synthetic intermediate. Studies on related thiazolo[4,5-d]pyrimidines have shown that the presence of a chlorine atom can significantly enhance anticancer activity compared to an oxo group at the same position. mdpi.com The chloro group's utility lies in its ability to be displaced by various nucleophiles (e.g., amines, thiols), enabling the synthesis of diverse derivatives. This strategy has been used to explore SAR in numerous pyrimidine series, where replacing the chlorine with different aryl or alkyl groups via Suzuki cross-coupling reactions leads to compounds with varied biological activities.

The Influence of Methoxy and Methyl Groups: The methoxy group at C5 is an electron-donating group that can also participate in hydrogen bonding. The position and number of methoxy groups on aromatic and heteroaromatic scaffolds are known to play a crucial role in modulating anticancer activity. researchgate.net For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and specific placement of methoxy substituents significantly enhanced antimigratory activity in breast cancer models. researchgate.net The two methyl groups at C2 and C6 in this compound provide hydrophobic character and steric bulk. These groups can influence the molecule's orientation in a binding site and contribute to van der Waals interactions, potentially improving binding affinity.

The following table summarizes the general impact of key substituents on the biological profiles of pyrimidine derivatives, based on findings from various studies.

| Substituent | Position | General Impact on Biological Profile |

| Chloro | C4 / C6 | Electron-withdrawing; acts as a key synthetic handle for introducing diverse functionalities; can enhance anticancer activity. mdpi.com |

| Methoxy | C5 | Electron-donating; can act as a hydrogen bond acceptor; its presence and position often enhance anticancer potency. researchgate.net |

| Methyl | C2 / C6 | Provides hydrophobic character and steric bulk; can improve binding affinity through van der Waals interactions. |

| Amino | C2 / C4 | Acts as a hydrogen bond donor, crucial for anchoring in many enzyme active sites. nih.gov |

| Aryl Groups | C2 / C4 / C6 | Participate in hydrophobic and π-π stacking interactions; substitutions on the aryl ring further modulate activity. nih.gov |

Conformational Analysis and Bioactivity

The pyrimidine ring itself is aromatic and therefore largely planar. However, the substituents attached to it are not confined to this plane and can adopt various conformations. Crystal structure analysis of a closely related compound, 4,6-dichloro-5-methoxypyrimidine, reveals that the pyrimidine ring and its chloro and methoxy oxygen substituents are nearly coplanar. researchgate.net However, the methyl carbon of the methoxy group deviates significantly from this plane, indicating rotational freedom around the O-C5 bond. researchgate.net This flexibility, along with the rotation of the C2 and C6 methyl groups, allows the molecule to adapt its shape to fit a target's binding surface.

The rigidity or flexibility of a molecule can be critical for its interaction with biological targets. nih.gov While a flexible molecule can adapt to different binding sites, a more rigid, pre-organized conformation may bind with higher affinity and selectivity to a specific target. nih.govnih.gov Conformational studies on pyrimidine derivatives often reveal that even small changes, like the introduction of a substituent, can alter the preferred conformation and, consequently, the biological activity. acs.org Intermolecular interactions observed in crystal structures, such as short Cl⋯N contacts and π–π stacking, provide insights into how these molecules might interact within a protein environment, forming stable complexes that are essential for their biological function. researchgate.net

Molecular Recognition and Supramolecular Chemistry of Pyrimidine Derivatives

Hydrogen Bonding Interactions in Crystal Structures

Hydrogen bonds are a predominant force in the crystal engineering of pyrimidine (B1678525) derivatives. The nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors. In the absence of a hydrogen bond donor on the 4-Chloro-5-methoxy-2,6-dimethylpyrimidine molecule itself, its primary role in hydrogen bonding would be as an acceptor, particularly in the formation of cocrystals with hydrogen-bond-donating coformers like carboxylic acids.

Studies on the closely related compound, 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130), reveal robust and predictable hydrogen bonding patterns when cocrystallized with various carboxylic acids. researchgate.netnih.gov Two primary supramolecular synthons are observed:

O—H⋯N Heterosynthon: The carboxylic acid's hydroxyl group can form a strong hydrogen bond with one of the nitrogen atoms of the pyrimidine ring (at position N1 or N3). researchgate.netnih.gov

R²₂(8) Ring Motif: A more extensive interaction involves the carboxyl group of the acid and the pyrimidine, where the carboxyl group interacts with both a ring nitrogen (N3) and the adjacent amino group (in the analogue) via O—H⋯N and N—H⋯O hydrogen bonds. researchgate.netnih.gov This forms a highly stable and frequently observed R²₂(8) ring motif.

For this compound, which lacks the amino group, the formation of the single point O—H⋯N heterosynthon with a coformer is the most probable hydrogen bonding interaction. The methoxy (B1213986) group at the 5-position is generally a weak hydrogen bond acceptor and is less likely to be the primary site of interaction compared to the more basic ring nitrogens.

Table 1: Common Hydrogen Bond Motifs in Related Pyrimidine Cocrystals

| Motif/Synthon | Description | Participating Groups (in Analogue) | Reference |

|---|---|---|---|

| Single Point Heterosynthon | A single hydrogen bond between the coformer and the pyrimidine ring. | Carboxyl (-OH) and Pyrimidine Ring (N1) | researchgate.netnih.gov |

| R²₂(8) Heterosynthon | A robust ring motif formed by two complementary hydrogen bonds. | Carboxyl Group and N3/4-Amino of Pyrimidine | researchgate.netnih.gov |

Halogen Bonding Phenomenon

The chlorine atom at the C4 position of this compound allows this molecule to act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This interaction is driven by the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Cl covalent bond.

In the crystal structures of cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine, several types of halogen bonds have been identified: researchgate.netnih.gov

Cl⋯Cl Interactions: These involve contacts between the chlorine atoms of adjacent pyrimidine molecules.

Cl⋯O Interactions: The chlorine atom can interact with the oxygen atom of a carboxylic acid coformer.

Furthermore, crystallographic studies of 4,6-Dichloro-5-methoxypyrimidine show the presence of short Cl⋯N contacts, which link molecules into a three-dimensional framework. researchgate.net This indicates that the nitrogen atoms of the pyrimidine ring can also act as halogen bond acceptors. The distances of these contacts, measured at 3.0940(15) Å and 3.1006(17) Å, are shorter than the sum of the van der Waals radii, confirming their nature as significant intermolecular interactions. researchgate.net

Table 2: Examples of Halogen Bonds in Chloro-Pyrimidine Systems

| Halogen Bond Type | Description | Donor | Acceptor | Reference |

|---|---|---|---|---|

| Cl⋯Cl | Interaction between two chlorine atoms. | C-Cl | Cl-C | researchgate.netnih.gov |

| Cl⋯O | Interaction between a chlorine and an oxygen atom. | C-Cl | C=O or C-OH | researchgate.netnih.gov |

Pi-Stacking and Other Non-Covalent Interactions

The aromatic nature of the pyrimidine ring in this compound facilitates π–π stacking interactions, which are crucial for the stabilization of its crystal lattice. These interactions occur when the planes of the aromatic rings are stacked parallel to one another, either in a face-to-face or an offset arrangement.

In addition to π-stacking, weaker C—H⋯O and C—H⋯π interactions often provide further stability to the three-dimensional supramolecular network, connecting layers or chains formed by stronger hydrogen or halogen bonds. nih.gov

Cocrystallization Studies and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Cocrystallization is a primary tool in crystal engineering, allowing for the modification of a compound's physicochemical properties by combining it with a suitable coformer in the same crystal lattice.

The pyrimidine moiety is an excellent candidate for crystal engineering due to its capacity for forming multiple, predictable non-covalent interactions. The design of cocrystals involving the 4-amino-5-chloro-2,6-dimethylpyrimidine core demonstrates how supramolecular synthons can be strategically employed. researchgate.netnih.gov By selecting carboxylic acids with different substituents, researchers can systematically study the competition and hierarchy of hydrogen and halogen bonding.

The formation of two distinct series of cocrystals, depending on whether the carboxyl group of the acid hydrogen bonds to the N1 or N3 position of the pyrimidine ring, highlights the subtle energetic balance that dictates molecular recognition. researchgate.netnih.gov This work underscores the potential for using this compound as a building block for the construction of novel supramolecular architectures with tailored solid-state properties.

Biological Activity and Molecular Targeting of Pyrimidine Derivatives Excluding Human Clinical Data

In Vitro Cellular Activity (excluding human clinical trials)

Antibacterial Activity (e.g., Staphylococcus aureus)

The antibacterial potential of pyrimidine (B1678525) derivatives has been widely explored, with many compounds demonstrating significant efficacy against a range of pathogenic bacteria, including the notably resilient Staphylococcus aureus. ias.ac.in The structural diversity of these derivatives allows for a broad spectrum of antibacterial action.

Substituted pyrimidines have shown promise in combating multidrug-resistant bacteria, an urgent global health concern. nih.govrsc.org For instance, certain thiophenyl-pyrimidine derivatives have exhibited greater potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs) than conventional antibiotics like vancomycin (B549263) and methicillin. rsc.org The mechanism of action for some of these compounds is believed to involve the inhibition of FtsZ polymerization, a crucial process in bacterial cell division. rsc.org

The introduction of various substituents to the pyrimidine ring can significantly influence antibacterial efficacy. Studies on a series of 2-(substituted)-4-[2-(10-p-chlorobenzyl)phenothiazinyl]-6-(substituted aryl)pyrimidines revealed that different substitutions impact the activity against various bacterial strains. For example, p-substituted fluoro compounds showed good activity against Bacillus subtilis and Enterococcus faecium. ej-chem.org Similarly, a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized and evaluated for their antimicrobial properties, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. arabjchem.org

Below is a table summarizing the antibacterial activity of selected pyrimidine derivatives against Staphylococcus aureus.

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/MIC |

| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher potency than vancomycin and methicillin. rsc.org |

| 5-(5-amino-1, 3, 4-thiadiazole-2-yl)-3, 4-dihydro-6-methyl-4-phenyl pyrimidin-2(1 H)-one derivatives | Staphylococcus aureus | Moderate inhibition compared to ciprofloxacin. ias.ac.in |

| 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives | Staphylococcus aureus | Higher antibacterial inhibition compared to thiadiazole derivatives and moderate activity compared to ciprofloxacin. ias.ac.in |

| 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives | Staphylococcus aureus MTCC 7443 | Some derivatives showed significant activity. arabjchem.org |

| 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones | Bacillus subtilis (as a representative Gram-positive) | Active as antibacterials. nih.gov |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

In addition to their antibacterial properties, pyrimidine derivatives have also been investigated for their antifungal activity. The structural framework of pyrimidine is amenable to modifications that can lead to potent antifungal agents. nih.gov

Research into various classes of pyrimidine derivatives has revealed promising activity against pathogenic fungi. For example, a study on chloropyrimidines identified a subclass with significant in vitro activity against mycobacteria and also evaluated their antimycotic activity against five pathogenic fungi. nih.gov Some of these compounds were found to be most potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

The antifungal mechanism of some pyrimidine analogs, such as flucytosine, involves the inhibition of thymidylate synthetase, which interferes with DNA and protein synthesis in fungal cells. cambridge.org This highlights the diverse mechanisms through which pyrimidine derivatives can exert their antifungal effects. Another study on bicyclic and tricyclic pyrimidine derivatives found that one of the tested compounds was active as an antifungal agent against Candida albicans. nih.gov

The table below summarizes the antifungal activity of selected pyrimidine derivatives.

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity |

| Chloropyrimidine derivatives (3j-n and 7a,b from the study) | Aspergillus fumigatus, Trichophyton mentagrophytes | Potent activity observed. nih.gov |

| Pyrido[2,3-d:6,5 d`] dipyrimidine system (Compound 3c from the study) | Candida albicans | Active as an antifungal agent. |

| 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives | Candida albicans, Candida glabrata | All isolates were resistant to the tested compounds. nih.gov |

Target Identification and Validation Approaches

Identifying the molecular targets of novel antimicrobial compounds is a critical step in their development. For pyrimidine derivatives, their structural similarity to the building blocks of nucleic acids suggests that they can interact with a variety of biological macromolecules, including enzymes and genetic material. rsc.org

One of the primary approaches to understanding the mechanism of action of pyrimidine derivatives is through target-based screening and validation. This can involve assays to measure the inhibition of specific enzymes crucial for microbial survival. For instance, some pyrimidine drugs are known to inhibit thymidylate synthetase, an enzyme essential for DNA synthesis. niscpr.res.in

Another approach involves studying the effect of these compounds on cellular processes. For example, a thiophenyl-substituted pyrimidine derivative was found to inhibit FtsZ polymerization and GTPase activity, which are vital for bacterial cell division. ias.ac.in This indicates that the compound's bactericidal effects are likely due to the disruption of this process.

Furthermore, structure-activity relationship (SAR) studies are instrumental in identifying the key structural features responsible for the antimicrobial activity of pyrimidine derivatives. rsc.org By synthesizing and testing a series of related compounds, researchers can determine which functional groups and substitutions are critical for their biological effects, providing insights into their potential molecular targets. The rational design of pyrimidine derivatives based on known antimicrobial targets is also a common strategy. nih.gov

Applications in Specialized Chemical Fields

Medicinal Chemistry Applications (as Intermediates and Lead Compounds)

In the field of medicinal chemistry, 4-Chloro-5-methoxy-2,6-dimethylpyrimidine is recognized for its application as a pharmaceutical intermediate. guidechem.com The structure of the compound, featuring a pyrimidine (B1678525) core with a reactive chlorine atom, makes it a valuable precursor for the development of new chemical entities. The chlorine atom at the C4 position can be readily substituted by various nucleophiles, allowing for the strategic addition of different functional groups. This functionalization is a key step in the synthesis of diverse molecular libraries intended for pharmacological screening.

While detailed public research on specific lead compounds or drugs synthesized directly from this compound is limited, its role as an intermediate is crucial. Intermediates are fundamental components in multi-step syntheses that ultimately lead to the final active pharmaceutical ingredient (API). The pyrimidine scaffold itself is a well-established "privileged structure" in drug discovery, known to interact with a wide range of biological targets. Therefore, this compound serves as a foundational element for constructing more elaborate molecules designed to modulate specific biological pathways.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1286784-01-7 |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| Primary Application | Pharmaceutical Intermediate |

Agrochemical Applications (Pesticides, Herbicides, Fungicides)

Although the pyrimidine ring is a common feature in many agrochemicals, such as herbicides and fungicides, there is no specific information available in scientific literature detailing the application of this compound in the development of pesticides, herbicides, or fungicides. Research in this area often focuses on other substituted pyrimidines.

Materials Science and Dye Manufacturing Applications

Currently, there are no documented applications of this compound within the fields of materials science or dye manufacturing. The research focus for this particular compound appears to be concentrated within the life sciences sector.

Precursor Roles in Fine Chemicals Synthesis

The principal application of this compound is as a precursor in the synthesis of fine chemicals. guidechem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals. The structure of this compound is well-suited for this role. The chloro group provides a reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings, which are cornerstone methods in modern organic synthesis. These reactions would allow for the attachment of various aryl or other complex fragments, diversifying the potential final products. The methoxy (B1213986) and dimethyl groups on the pyrimidine ring also influence the electronic properties and reactivity of the molecule, which can be leveraged by synthetic chemists to achieve desired transformations. Its utility as a building block makes it a valuable compound for custom synthesis and in the production of complex organic molecules for research and development.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Q & A

Q. What are the optimized synthetic routes for 4-chloro-5-methoxy-2,6-dimethylpyrimidine, and how do methyl substituents influence reaction conditions?

Methodological Answer: The synthesis of pyrimidine derivatives often involves heterocyclization and halogenation steps. For example, 4,6-dichloro-5-methoxypyrimidine is synthesized via formamide-mediated heterocyclization followed by chlorination . Introducing methyl groups at positions 2 and 6 requires selective alkylation or methylation under controlled conditions (e.g., using methyl iodide and a base like NaH). The steric bulk of methyl groups may necessitate longer reaction times or higher temperatures to achieve complete substitution. Purification via slow evaporation from acetonitrile is recommended for crystalline products .

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to confirm the molecular structure and planarity of this compound?

Methodological Answer: SC-XRD at 100 K provides precise bond lengths, angles, and torsion angles. For similar compounds, deviations from planarity (e.g., methoxy group displacement by ~1.08 Å) are quantified using root-mean-square (r.m.s.) deviation calculations . Hydrogen atoms are modeled with a riding approximation, and methyl groups are refined with a rotating model. Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, which can be visualized using software like Mercury .

Q. What purification techniques are effective for isolating this compound, and how does solvent choice impact crystal quality?

Methodological Answer: Recrystallization from acetonitrile yields high-purity crystals, as evidenced by sharp melting points (313–315 K) . Solvents with moderate polarity (e.g., ethyl acetate or dichloromethane) are alternatives, but acetonitrile minimizes solvation effects. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for crude mixtures, with TLC monitoring (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. What safety protocols are critical when handling halogenated pyrimidines like this compound?

Methodological Answer: Use engineering controls (fume hoods) and personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats. Dust respirators are advised during weighing . Waste must be segregated and disposed via certified hazardous waste services. Emergency showers/eye wash stations should be accessible .

Advanced Research Questions

Q. How do intermolecular Cl···N interactions influence the three-dimensional packing of this compound in the solid state?

Methodological Answer: SC-XRD reveals Cl···N contacts (3.09–3.10 Å) that link molecules into chains and 3D frameworks . These non-covalent interactions are weaker than hydrogen bonds but critical for lattice stability. Hirshfeld surface analysis can quantify contact contributions (e.g., Cl···N vs. C–H···O). Temperature-dependent XRD (100–300 K) assesses thermal stability of these interactions .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites . Solvent effects (e.g., acetonitrile) are modeled via the Polarizable Continuum Model (PCM). Compare computed NMR shifts (e.g., at ~160 ppm for C-Cl) with experimental data to validate accuracy .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated pyrimidines?

Methodological Answer: Contradictions in -NMR (e.g., methoxy proton shifts) may arise from solvent polarity or concentration. Standardize conditions (e.g., DMSO-d6, 25°C) and use high-field instruments (≥500 MHz). For mass spectrometry, employ High-Resolution ESI-MS to distinguish isotopic patterns (e.g., / ratio). Cross-validate with IR (C–Cl stretch ~550 cm) and SC-XRD .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

Methodological Answer: The electron-withdrawing methoxy group at C5 deactivates the ring, directing nucleophiles (e.g., amines) to C4. Steric hindrance from 2,6-dimethyl groups further limits accessibility. Kinetic studies (e.g., monitoring by HPLC) and Hammett plots correlate substituent effects with reaction rates. Transition-state modeling (DFT) identifies steric/electronic barriers .

Q. How does the compound’s stability in DMSO impact biological assays, and what mitigations are effective?

Methodological Answer: Pyrimidines can degrade in DMSO via hydrolysis or oxidation. Monitor stability via LC-MS over 24–72 hours. Use fresh DMSO aliquots, store solutions at –20°C, and add antioxidants (e.g., 0.1% BHT). For cell-based assays, confirm cytotoxicity is compound-mediated, not solvent-artifact .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

Methodological Answer: Systematically vary substituents (e.g., replace Cl with F, methoxy with ethoxy) using parallel synthesis. High-throughput screening (HTS) identifies bioactive candidates. For crystallography, prioritize analogs with heavy atoms (Br, I) for phasing. SAR data is analyzed via QSAR models (e.g., CoMFA) to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.